molecular formula C6H5ClN2O2 B2526705 5-Chloro-6-methylpyrazine-2-carboxylic acid CAS No. 188781-36-4

5-Chloro-6-methylpyrazine-2-carboxylic acid

Cat. No.: B2526705
CAS No.: 188781-36-4
M. Wt: 172.57
InChI Key: GWONLNJXMKSZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-methylpyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Pharmaceutical Intermediates

CMPA serves as an important intermediate in the pharmaceutical industry. Its derivatives have been studied for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. For instance, condensation of CMPA or its derivatives with ring-substituted anilines yielded a series of amides showing significant antituberculotic activity against Mycobacterium tuberculosis and notable lipophilicity. Some derivatives exhibited antifungal effects, although with varying efficacy, and were identified as potent inhibitors of oxygen evolution in spinach chloroplasts, highlighting their potential as biochemical tools or drug leads (Doležal et al., 2002).

Biocatalysis for Sustainable Production

Innovations in biocatalysis highlight the utility of CMPA in environmentally friendly production processes. A study demonstrated the high-yield, plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid, a closely related compound, using engineered Escherichia coli strains. This research not only underscores the relevance of CMPA and its derivatives in green chemistry but also opens avenues for the sustainable synthesis of pharmaceutical intermediates, potentially extending to CMPA itself (Gu et al., 2020).

Regioselective Hydroxylation and Cross-Coupling Reactions

The structural modification of CMPA through chemical reactions such as regioselective hydroxylation and cross-coupling has been explored. These modifications aim to enhance the compound's utility by introducing functional groups that can interact more effectively in biological systems or further chemical synthesis. For example, novel methodologies for the regioselective hydroxylation of pyrazine carboxylic acids, including CMPA, facilitated the production of hydroxylated derivatives, showcasing the compound's versatility as a chemical scaffold (Tinschert et al., 2000).

Supramolecular Chemistry and Crystal Engineering

CMPA and its derivatives also find applications in supramolecular chemistry and crystal engineering, where they contribute to the development of novel materials with specific physical or chemical properties. The ability of CMPA derivatives to form specific crystal structures or engage in hydrogen bonding can be leveraged in the design of new molecular assemblies, potentially useful in catalysis, separation processes, or as molecular sensors (Vishweshwar et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

5-Chloro-6-methylpyrazine-2-carboxylic Acid is a synthetic intermediate for various pharmaceuticals . .

Mode of Action

It is known to be a reactant in the preparation of pyrimidinecarboxamides and pyrazinecarboxamides , which are used for treating inflammatory conditions

Biochemical Pathways

As a reactant in the preparation of pyrimidinecarboxamides and pyrazinecarboxamides

Result of Action

As a reactant in the preparation of pyrimidinecarboxamides and pyrazinecarboxamides , it may contribute to the therapeutic effects of these compounds in treating inflammatory conditions.

Action Environment

It is noted that this compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary for its stability.

Properties

IUPAC Name

5-chloro-6-methylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWONLNJXMKSZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-chloro-6-methyl-2-pyrazine carboxylate (0.16 g, 0.86 mmol), K2CO3 (0.31 g, 2.18 mmol) and H2O was stirred for 2 h at room temperature. The reaction was filtered and acidified (20% HCl), and the resulting solid collected to provide the title compound (0.057 g, 39% yield); m.p. 116°-117° C.
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
39%

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